![molecular formula C19H11ClF3N5O B2956537 5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 946386-25-0](/img/structure/B2956537.png)
5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The molecule also has an imine group (-C=N-), a nitrile group (-C≡N), and a trifluoromethyl group (-CF3), among others .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, imine, and nitrile groups would likely contribute to the compound’s planarity. The trifluoromethyl group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imine and nitrile groups are electrophilic and could be susceptible to nucleophilic attack. The trifluoromethyl group is electron-withdrawing, which could make the molecule more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis of Novel Organic Compounds
Research has been focused on synthesizing novel pyrimidine derivatives due to their diverse biological activities. For instance, the synthesis of new series of pyridine and fused pyridine derivatives involves reactions with various reagents to afford isoquinoline, pyrido pyrimidine derivatives, and other compounds showing the versatility of pyrimidine scaffolds in organic synthesis (S. A. Al-Issa, 2012). Similar research efforts have been made towards synthesizing iminopyrimidooxazine derivatives, indicating a broad interest in exploring the chemical space around pyrimidine structures for potential applications in medicinal chemistry and material science (B. S. Shivraj et al., 2020).
Methodological Advances in Pyrimidine Chemistry
Innovations in the methodology for synthesizing pyrimidine derivatives include the development of one-pot, multi-component synthesis techniques. These methodologies facilitate the preparation of complex molecules in a single reaction vessel, improving efficiency and potentially reducing environmental impact by minimizing the use of solvents and reagents. For example, an environmentally friendly, ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives was reported, showcasing the integration of green chemistry principles in the synthesis of pyrimidine compounds (S. Tiwari et al., 2016).
Exploration of Biological Activities
Pyrimidine derivatives exhibit a range of biological activities, making them of interest in drug discovery and medicinal chemistry. Research includes the synthesis and evaluation of pyrimidine compounds for antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and antimicrobial evaluation of some new pyrimidines and condensed pyrimidines have been undertaken to explore their potential as novel antimicrobial agents (Essam Abdelghani et al., 2017). Additionally, the anti-inflammatory activity of pyrazolopyrimidine derivatives has been studied, indicating the therapeutic potential of these compounds in treating inflammatory conditions (A. El-Dean et al., 2016).
Future Directions
properties
IUPAC Name |
6-amino-5-[(3-chlorophenyl)methylideneamino]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5O/c20-13-5-1-3-11(7-13)10-26-16-15(9-24)27-18(29)28(17(16)25)14-6-2-4-12(8-14)19(21,22)23/h1-8,10H,25H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGRQLSBNKMNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile |
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